Product packaging for 2-Methylbenzoselenazole(Cat. No.:CAS No. 2818-88-4)

2-Methylbenzoselenazole

Cat. No.: B1595760
CAS No.: 2818-88-4
M. Wt: 196.12 g/mol
InChI Key: VYFYELQQECQPHU-UHFFFAOYSA-N
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Description

Contextualization within Organoselenium Heterocycles Research

Organoselenium compounds, particularly those with heterocyclic structures, represent a vibrant and expanding area of chemical research. mdpi.comrsc.org The incorporation of a selenium atom into a heterocyclic framework often leads to unique electronic and steric properties, making these compounds valuable for a range of applications. rsc.orgresearchgate.net Benzoselenazoles, as a class, are a prominent group of these heterocycles and have been the subject of substantial investigation due to their chemical reactivity and potential uses. rsc.org

2-Methylbenzoselenazole serves as a fundamental and versatile starting material in the synthesis of more complex organoselenium compounds. mdpi.comuniver.kharkov.uathieme-connect.de Its reactive methyl group and the selenazole ring system allow for a variety of chemical transformations, making it a key building block for the construction of larger and more functionalized molecules. univer.kharkov.uaresearchgate.net Research in this area is driven by the quest for new materials with tailored optical, electronic, and biological properties. mdpi.comrsc.org

Historical Development and Early Investigations Pertaining to this compound Research

The study of benzoselenazoles dates back to early explorations of heterocyclic chemistry. One of the pioneering methods for the synthesis of this compound involved the reaction of zinc bis(2-aminophenyl)selenolate with acetyl chloride, which provided the compound in a respectable yield of 78%. thieme-connect.de Early investigations also explored the cyclization of 2-aminoaryl selenocyanates as a route to benzoselenazoles. thieme-connect.de

A significant portion of the early research on this compound was intertwined with the development of cyanine (B1664457) dyes. As early as 1920, compounds of this type were being investigated. epo.org The condensation of this compound with various reagents was found to produce dyes with valuable photographic sensitizing properties, capable of extending the sensitivity of photographic emulsions into the infrared region of the spectrum. optica.org These early discoveries laid the groundwork for the future application of this compound derivatives in materials science.

Scope and Significance of this compound in Contemporary Chemical Science

In contemporary chemical science, this compound continues to be a compound of considerable interest. Its primary significance lies in its role as a precursor for the synthesis of a wide array of functional molecules.

A major area of application is in the creation of cyanine dyes . univer.kharkov.uaresearchgate.netnih.gov These dyes, derived from this compound, exhibit intense absorption in the red and near-infrared spectral regions. mdpi.com This property makes them highly valuable as fluorescent markers and probes for biological imaging and as sensitizers in photodynamic therapy. mdpi.comnih.gov For instance, unsymmetrical squaraine cyanine dyes derived from this compound have been designed and synthesized for their potential antiproliferative effects against cancer cell lines. mdpi.com

Furthermore, this compound and its derivatives are being explored in materials science . The electronic properties imparted by the selenium atom make these compounds suitable for use in the development of organic conductors and semiconductors. mdpi.com The ability to tune the electronic and optical properties of these materials through chemical modification of the this compound core is a key driver of this research.

The reactivity of this compound also extends to its use in organometallic chemistry . It has been shown to react with metal carbonyls, such as triiron dodecacarbonyl, to form novel organometallic complexes. grafiati.comgrafiati.com These studies provide insights into the coordination chemistry of selenium-containing heterocycles and may lead to the development of new catalysts or materials with unique magnetic or electronic properties.

The versatility of this compound is further demonstrated by its use in the synthesis of various other heterocyclic systems. For example, it can be used to prepare 2-(1,3-benzodithiol-2-ylidene)-2,3-dihydrobenzoselenazoles. thieme-connect.de

Physicochemical Data for this compound and a Derivative

Property5-Methoxy-2-methylbenzoselenazole
CAS Number 2946-17-0 lookchem.com
Molecular Formula C₉H₉NOSe lookchem.com
Molecular Weight 226.13 g/mol lookchem.com
Appearance Clear orange-red liquid lookchem.com
Boiling Point 115-117 °C at 1 mm Hg lookchem.com
Density 1.491 g/mL at 25 °C lookchem.com
Refractive Index n20/D 1.639 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NSe B1595760 2-Methylbenzoselenazole CAS No. 2818-88-4

Properties

IUPAC Name

2-methyl-1,3-benzoselenazole
Source PubChem
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InChI

InChI=1S/C8H7NSe/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VYFYELQQECQPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2[Se]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062653
Record name Benzoselenazole, 2-methyl-
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Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2818-88-4
Record name 2-Methylbenzoselenazole
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Record name 2-Methylbenzoselenazole
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Record name 2-methylbenzoselenazole
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Record name 2-METHYLBENZOSELENAZOLE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Methylbenzoselenazole Scaffolds

The foundational methods for synthesizing the this compound structure primarily involve the creation of the heterocyclic ring system, followed by or concurrent with the introduction of the methyl group at the 2-position.

The formation of the benzoselenazole (B8782803) ring is the critical step in the synthesis of these scaffolds. A common and historical approach involves the reaction of o-aminoselenophenol or its derivatives with a suitable C1 electrophile. While the synthesis of the analogous 2-arylbenzothiazoles often involves the condensation of o-aminothiophenols with aldehydes, similar principles can be applied to their selenium counterparts. indexcopernicus.comnih.gov

One of the classical methods is the reaction of 2-amino-selenophenol with acetic anhydride (B1165640) or acetyl chloride. This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the this compound ring.

Another established pathway is the reaction of o-haloselenoanilines with a source of a methyl group. For instance, the reaction of 2-chloroselenoaniline with a methylating agent can lead to the formation of the benzoselenazole ring through an intramolecular cyclization process. These cyclization reactions are fundamental to forming the core heterocyclic structure. libretexts.orgnih.gov

Precursor 1Precursor 2Reaction ConditionProductReference
o-AminoselenophenolAcetic anhydrideHeatingThis compoundN/A
o-AminoselenophenolAcetyl chlorideBase, room tempThis compoundN/A
2-ChloroselenoanilineMethylating agentCatalyst, heatThis compoundN/A

This table presents generalized established pathways. Specific reagents and conditions can vary based on detailed literature procedures.

The introduction of the 2-methyl group is often integral to the cyclization step, as seen with the use of acetic anhydride. However, in some strategies, the benzoselenazole core might be formed first, followed by the introduction of the methyl group. This is less common for the 2-position due to the reactivity of the starting materials.

Modification of the 2-methyl group is a key transformation for creating derivatives. The methyl group is acidic and can be deprotonated with a strong base, such as n-butyllithium, to form a nucleophilic anion. This anion can then react with various electrophiles to introduce a wide range of functional groups. For example, reaction with aldehydes or ketones can yield corresponding alcohol derivatives. This reactivity is analogous to that observed in 2-methylindole, where the methyl group can be functionalized after deprotonation. rsc.org

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry has focused on developing more sophisticated and efficient methods for the synthesis of functionalized this compound derivatives, with an emphasis on selectivity and sustainability.

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the benzoselenazole ring system. This is crucial for structure-activity relationship studies and the development of materials with specific properties.

Transition metal-catalyzed cross-coupling reactions are powerful tools for regioselective functionalization. For instance, a pre-functionalized this compound, such as a halogenated derivative, can undergo reactions like Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups at specific positions on the benzene (B151609) ring.

Furthermore, directed C-H activation has emerged as a highly efficient strategy. researchgate.net In this approach, a directing group on the benzoselenazole scaffold guides a transition metal catalyst to activate a specific C-H bond, allowing for its functionalization. While much of the research has focused on 2-arylbenzoazoles, the principles can be extended to this compound. nih.govresearchgate.net For example, a substituent on the benzene part of the molecule could direct the functionalization of an adjacent C-H bond. Ruthenium(II)-catalyzed C-H functionalization has been successfully used for the regioselective construction of complex heterocyclic systems involving benzoselenazoles. researchgate.net

StrategyCatalystElectrophile/Coupling PartnerFunctionalized PositionReference
Suzuki CouplingPd catalystArylboronic acidBenzene ringN/A
Heck CouplingPd catalystAlkeneBenzene ringN/A
C-H ActivationRu(II) catalystVariousBenzene ring researchgate.netnih.govresearchgate.net

This table illustrates potential regioselective functionalization strategies based on established methods for related heterocycles.

The application of green chemistry principles aims to make the synthesis of this compound and its derivatives more environmentally friendly. mdpi.com This includes the use of greener solvents, catalysts, and energy sources, as well as minimizing waste. rsc.org

One approach is the use of alternative reaction media, such as water, glycerol (B35011), or ionic liquids, to replace volatile and often toxic organic solvents. nih.gov For the synthesis of related 2-arylbenzothiazoles, glycerol has been successfully employed as a green solvent, often without the need for a catalyst and proceeding at ambient temperature. nih.gov Similar conditions could potentially be adapted for this compound synthesis.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The use of recyclable catalysts, such as polymer-supported or heterogeneous catalysts, also aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. mdpi.com Solvent-free reaction conditions represent an ideal green synthetic method, often leading to higher yields and reduced environmental impact. rsc.org

Green ApproachAdvantageExample ApplicationReference
Use of Green SolventsReduced toxicity and wasteGlycerol as a solvent for benzazole synthesis nih.gov
Microwave IrradiationFaster reaction times, lower energy useRu(II)-catalyzed C-H functionalization nih.gov
Recyclable CatalystsMinimized waste, easier purificationPolystyrene-supported catalysts mdpi.com
Solvent-Free ReactionsElimination of solvent waste, often higher yieldsGeneral synthesis of organoselenides rsc.org

Reaction Mechanisms in the Synthesis of this compound and its Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the this compound ring via the reaction of o-aminoselenophenol and acetic anhydride likely proceeds through a nucleophilic acyl substitution, followed by an intramolecular cyclization and subsequent dehydration.

In the case of transition metal-catalyzed C-H functionalization, the mechanism often involves the coordination of the catalyst to a directing group, followed by oxidative addition into a C-H bond to form a metallacyclic intermediate. This intermediate then reacts with an electrophile, and subsequent reductive elimination releases the functionalized product and regenerates the catalyst.

For the modification of the 2-methyl group, the mechanism involves the deprotonation by a strong base to form a carbanion. This carbanion is stabilized by resonance with the heterocyclic ring. The subsequent reaction with an electrophile is a standard nucleophilic addition or substitution reaction. The regioselectivity of this functionalization is high due to the specific deprotonation of the most acidic proton on the methyl group.

Proposed Mechanistic Pathways of Key Synthetic Steps

The formation of this compound is commonly achieved through the reaction of a 2-aminoselenophenol derivative with an acetylating agent, such as acetic anhydride. The proposed mechanism for this transformation involves a two-stage process: initial N-acetylation followed by an intramolecular cyclization and dehydration.

Stage 1: N-Acetylation of 2-Aminoselenophenol

The initial step of the synthesis is the acylation of the amino group of the 2-aminoselenophenol precursor. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. The nitrogen atom, having donated its electrons, becomes positively charged.

Collapse of the Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the acetate (B1210297) ion is eliminated as a leaving group. A subsequent proton transfer from the positively charged nitrogen to a base (such as another amine molecule or the acetate ion) neutralizes the nitrogen, yielding the stable N-acylated intermediate, N-(2-selenylphenyl)acetamide, and acetic acid as a byproduct.

Stage 2: Intramolecular Cyclization and Dehydration

The second stage involves the intramolecular cyclization of the N-(2-selenylphenyl)acetamide intermediate to form the benzoselenazole ring.

Tautomerization (optional but plausible): The amide can exist in equilibrium with its tautomeric imidic acid form. While not always depicted, this tautomer can facilitate cyclization.

Intramolecular Nucleophilic Attack: The selenium atom of the selenol group, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the acetamide (B32628) group.

Formation of a Cyclic Hemiaminal-like Intermediate: This intramolecular attack results in the formation of a five-membered ring, a cyclic intermediate. In this tetrahedral intermediate, the carbon is bonded to the ring nitrogen, the selenium atom, a methyl group, and a hydroxyl group.

Protonation and Dehydration: The hydroxyl group of the cyclic intermediate is protonated by an acid catalyst (which can be the acetic acid byproduct from the first stage). This protonation turns the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair on the ring nitrogen atom pushes down to reform a double bond with the carbon, leading to the elimination of a water molecule.

Deprotonation: A final deprotonation step at the nitrogen atom yields the aromatic this compound.

Investigation of Intermediates and Transition States

While direct experimental observation of the transient species in the synthesis of this compound is challenging, their existence and nature can be inferred from mechanistic studies of analogous reactions and computational chemistry.

The key intermediates in this synthetic pathway are the initial tetrahedral intermediate formed during N-acetylation and the N-(2-selenylphenyl)acetamide. The subsequent intramolecular cyclization proceeds through a cyclic intermediate.

Intermediate Description Role in the Pathway
Tetrahedral Intermediate (Acyclic)A short-lived species with a tetrahedral carbon atom resulting from the nucleophilic attack of the amine on the acetic anhydride.Marks the initial bond formation between the reactants.
N-(2-selenylphenyl)acetamideA stable amide formed after the collapse of the initial tetrahedral intermediate.The direct precursor to the cyclization step.
Tetrahedral Intermediate (Cyclic)A five-membered ring intermediate formed from the intramolecular attack of the selenium atom on the amide carbonyl.The immediate precursor to the final dehydrated product.

The transition states represent the highest energy points along the reaction coordinate for each elementary step. While their exact structures are not detailed in the available literature for this specific reaction, their characteristics can be proposed based on theoretical principles.

Transition State Associated Step Key Features
TS1Nucleophilic attack of the amino group on acetic anhydride.Partial formation of the N-C bond and partial breaking of the C=O π-bond. The geometry around the carbonyl carbon is changing from trigonal planar to tetrahedral.
TS2Collapse of the acyclic tetrahedral intermediate.Partial breaking of the C-O bond of the leaving acetate group and partial reformation of the C=O π-bond.
TS3Intramolecular nucleophilic attack of the selenium atom.Partial formation of the Se-C bond. The atoms of the forming five-membered ring are arranging into a pre-cyclic conformation.
TS4Elimination of water from the protonated cyclic intermediate.Partial breaking of the C-OH2+ bond and partial formation of the C=N double bond.

Further computational studies, such as density functional theory (DFT) calculations, would be invaluable in providing more quantitative insights into the energies and geometries of these intermediates and transition states for the synthesis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 2-Methylbenzoselenazole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for exploring the electronic nature of molecules. These methods allow for a detailed analysis of the orbitals and electron distribution, which are key determinants of a molecule's reactivity and stability.

Electronic Structure Analysis

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.comijarset.com The difference between these energy levels, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. ijarset.com For this compound, DFT calculations would provide the specific energy values for these orbitals.

Table 1: Illustrative Electronic Properties of this compound This table would typically display the calculated energy values for the frontier molecular orbitals of this compound, derived from quantum chemical computations.

ParameterSymbolTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO[Data not available in cited sources]
Lowest Unoccupied Molecular Orbital EnergyELUMO[Data not available in cited sources]
HOMO-LUMO Energy GapΔE[Data not available in cited sources]

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto the electron density surface. wolfram.com The map uses a color scale to indicate different potential regions: red typically signifies areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green or yellow areas represent neutral or near-zero potential. ijarset.comnih.gov

For this compound, an MEP map would identify the most likely sites for chemical reactions. It would highlight the electronegative selenium and nitrogen atoms as potential centers of negative potential, while hydrogen atoms would likely exhibit positive potential. nih.gov

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These parameters are derived from the changes in energy with respect to the number of electrons. scielo.org.mx

Fukui Functions (f(r)) : This descriptor identifies the most reactive sites within a molecule by showing how the electron density changes when an electron is added or removed. nih.govresearchgate.net

Global Hardness (η) and Global Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. researchgate.net Softness is the reciprocal of hardness; soft molecules are more reactive. ijarset.com A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ijarset.com

Absolute Electronegativity (χ) : This is the negative of the chemical potential and describes the molecule's ability to attract electrons. ijarset.comresearchgate.net

Fractions of Electrons Transferred (ΔN) : This value can be calculated to predict the electron flow in a reaction between two molecules.

Quantitative values for these descriptors for this compound would be obtained from DFT calculations, allowing for a detailed prediction of its chemical behavior.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table would present the calculated values for various reactivity indices for this compound.

DescriptorSymbolFormulaTypical Value
Absolute Electronegativityχ-(EHOMO + ELUMO)/2[Data not available in cited sources]
Global Hardnessη(ELUMO - EHOMO)/2[Data not available in cited sources]
Global SoftnessS1 / (2η)[Data not available in cited sources]
Electrophilicity Indexωχ² / (2η)[Data not available in cited sources]

Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the electronic excited states of molecules. researchgate.net This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light. nih.gov These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule.

For this compound, TD-DFT calculations would identify the energies and characteristics of its electronic transitions, such as the π-π* transitions common in aromatic systems. This information is crucial for understanding the photophysical properties of the compound and its potential applications in areas like dye-sensitized solar cells or as a photosensitizer.

Table 3: Illustrative Excited State Properties of this compound from TD-DFT This table would list the key parameters for the lowest-energy electronic transitions of this compound as calculated by TD-DFT.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1[Data not available in cited sources][Data not available in cited sources][Data not available in cited sources][e.g., HOMO → LUMO (π-π)]
S0 → S2[Data not available in cited sources][Data not available in cited sources][Data not available in cited sources][e.g., HOMO-1 → LUMO (π-π)]

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with their environment, such as a solid surface. nih.govresearchgate.net

Adsorption Energetics and Binding Energy Studies on Surfaces

MD simulations can be employed to model the adsorption of this compound onto various surfaces. nih.gov By simulating the molecule's approach and interaction with a surface, it is possible to determine the preferred adsorption orientations and calculate the binding energy. researchgate.net The binding energy quantifies the strength of the interaction between the molecule and the surface, which is a critical factor in applications such as corrosion inhibition, catalysis, and sensor technology. The simulations would reveal the roles of different types of interactions, such as van der Waals forces and electrostatic interactions, in the adsorption process.

Table 4: Illustrative Adsorption Properties of this compound on a Surface This table would summarize the energetic data for the interaction of this compound with a specific surface, as determined by molecular dynamics simulations.

ParameterSymbolTypical Value (kJ/mol)
Adsorption EnergyEads[Data not available in cited sources]
Binding EnergyEbind[Data not available in cited sources]
van der Waals Interaction EnergyEvdW[Data not available in cited sources]
Electrostatic Interaction EnergyEelec[Data not available in cited sources]

Ligand-Target Interaction Dynamics

The interaction between a ligand and its biological target is a dynamic process crucial for its mechanism of action. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating these interactions at an atomic level. These techniques provide insights into the binding modes, stability of the ligand-receptor complex, and the specific molecular forces governing the interaction.

Molecular docking is typically the first step, predicting the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, this involves placing the molecule into the active site of a target receptor to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govfrontiersin.org For instance, in studies of related selenium-containing heterocycles, docking has been used to predict binding poses and affinities with targets like the SARS-CoV-2 main protease (Mpro). researchgate.net A notable interaction observed in such studies involves the selenium atom of the benzoselenazole (B8782803) moiety orienting towards the sulfur atom of a cysteine residue (Cys145) in the active site, highlighting the unique role the selenium atom can play in target binding. researchgate.net

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-protein complex over time. researchgate.netfrontiersin.org An MD simulation tracks the movements of atoms in the complex, providing a more realistic representation of the biological environment. mdpi.com Key metrics are analyzed to assess the dynamics of the interaction:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov A stable RMSD trajectory for the protein-ligand complex over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains stably bound in the active site. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible or stable during the simulation. nih.gov High fluctuations in residues within the binding pocket can indicate an unstable interaction, while stability suggests a well-accommodated ligand.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand to its target. samipubco.com This calculation helps in ranking potential derivatives by their binding strength and understanding the energetic contributions of different interaction types (e.g., van der Waals, electrostatic). samipubco.com

These computational dynamics studies allow for a detailed characterization of how this compound and its derivatives interact with their biological targets, guiding the rational design of more potent and selective molecules. mdpi.com

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. rsc.org Computational chemistry provides tools to model these effects, which is critical for accurately predicting molecular behavior in a biological context. Solvation models are generally categorized as either explicit, where individual solvent molecules are simulated, or implicit, where the solvent is treated as a continuous medium with specific properties. rsc.org

Implicit solvation models, particularly the Polarizable Continuum Model (PCM), are widely used due to their computational efficiency. gaussian.comnctu.edu.tw In the PCM framework, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. gaussian.com The properties of the solvent are defined by parameters such as its dielectric constant (ε). gaussian.com The Integral Equation Formalism variant of PCM (IEFPCM) is a commonly used and robust method. gaussian.com

The choice of solvent and computational model can have a significant impact on calculated molecular properties. For example, theoretical studies on related organic molecules have shown that dipole moments and hyperpolarizabilities increase with the polarity of the solvent. researchgate.net The geometry of the molecule can also be affected, leading to changes in bond lengths and dihedral angles as the molecule adapts to the solvent environment. researchgate.net

Table 1: Common Parameters for Implicit Solvent Models This table is interactive and can be sorted by clicking on the column headers.

Parameter Symbol Description SCRF Keyword Parameter
Dielectric Constant ε The static dielectric constant of the solvent at a given temperature (e.g., 298 K). gaussian.com Eps
Optical Dielectric Constant The square of the index of refraction at optical frequencies, representing the solvent's response to a high-frequency electric field. gaussian.com EpsInf
Surface Tension γ The macroscopic surface tension at the liquid-air interface. gaussian.com SurfaceTensionAtInterface
Hydrogen Bond Acidity α Abraham's hydrogen bond acidity parameter. gaussian.com HbondAcidity

For this compound, these computational models can predict how its conformation might change when moving from a nonpolar environment (like a lipid membrane) to a polar one (like water). This is crucial for understanding its ability to interact with different parts of a biological target. Furthermore, recent advancements have seen the integration of machine learning with continuum models to improve the accuracy of solvation free energy predictions. nih.govnih.gov These methods can provide a more nuanced understanding of how the solvent modulates the structure and dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of QSAR Models for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a predictive QSAR model involves several key steps:

Data Set Preparation: A dataset of molecules with known biological activities (e.g., inhibitory concentrations) is collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates the descriptors with the biological activity.

Model Validation: The model's statistical quality and predictive ability are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (LOO-CV), while external validation involves predicting the activity of the test set compounds. researchgate.net

For heterocyclic compounds structurally related to this compound, such as benzothiazole (B30560) derivatives, QSAR models have been successfully developed. researchgate.netresearchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for activity. mdpi.com These models generate contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, thereby guiding the design of new derivatives. mdpi.com

Table 2: Statistical Parameters for a Representative QSAR Model This table is interactive and can be sorted by clicking on the column headers.

Parameter Symbol Description Typical Value for a Good Model
Correlation Coefficient Indicates the goodness of fit of the model for the training set. > 0.6
Cross-validated Correlation Coefficient q² or Q² A measure of the model's internal predictive ability, obtained from cross-validation. researchgate.net > 0.5
Predictive Correlation Coefficient r²_pred Measures the model's ability to predict the activity of an external test set. mdpi.com > 0.6

A statistically robust QSAR model, as indicated by high R², q², and r²_pred values, can be a powerful tool for virtually screening new this compound derivatives, prioritizing them for synthesis and experimental testing. mdpi.comresearchgate.net

Application of Machine Learning in QSAR for this compound Derivatives

The application of machine learning (ML) has significantly advanced the field of QSAR by enabling the development of more complex and accurate predictive models. schrodinger.com Unlike traditional linear methods, ML algorithms can capture non-linear relationships between molecular descriptors and biological activity. researchgate.net

Several machine learning algorithms are commonly used in QSAR modeling:

Support Vector Machines (SVM) / Support Vector Regression (SVR): SVR is particularly effective for handling high-dimensional data and modeling complex relationships, making it well-suited for QSAR studies involving diverse chemical structures. researchgate.net

Random Forests (RF): This is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): ANNs are powerful for modeling highly complex, non-linear systems, though they often require larger datasets for training.

In the context of benzoselenazole derivatives, machine learning-based QSAR models have been employed to predict inhibitory activity against specific targets. researchgate.net The workflow for building an ML-QSAR model is similar to traditional QSAR but leverages more sophisticated algorithms for model training. youtube.com The process involves generating a large number of molecular descriptors and then using the ML algorithm to learn the intricate patterns that relate these descriptors to the observed activity. youtube.com

A crucial aspect of ML-QSAR is defining the model's "applicability domain." variational.ai This domain represents the chemical space for which the model can make reliable predictions. It ensures that the model is used to predict the activity of new molecules that are similar to those in the training set, preventing unreliable extrapolation to vastly different chemical structures. variational.ai

The integration of machine learning into QSAR provides a powerful framework for accelerating the discovery of novel this compound derivatives. These advanced models can screen large virtual libraries of compounds, identify promising candidates with high predicted efficacy, and provide insights into the structure-activity relationships that govern their biological effects.

Spectroscopic and Photophysical Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized 2-methylbenzoselenazole derivatives. They offer a detailed view of the molecular structure, from the connectivity of atoms to the specific vibrational modes of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C).

For this compound, ¹H NMR spectroscopy is used to identify the different types of protons in the molecule. The methyl group protons (–CH₃) are expected to produce a singlet signal, typically in the upfield region of the spectrum. The four protons on the benzene (B151609) ring will appear as a more complex set of signals in the aromatic region. Their specific chemical shifts and splitting patterns are dictated by their position relative to the selenium and nitrogen atoms of the selenazole ring and by their coupling with adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. The methyl carbon will appear as a distinct signal at high field. The carbon atoms of the benzene ring and the selenazole ring will have characteristic signals in the downfield aromatic region. The C=N carbon of the selenazole ring is typically found at a significantly downfield chemical shift. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further help in distinguishing between CH, CH₂, and CH₃ groups. For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon connectivities, respectively, allowing for unambiguous assignment of all signals. youtube.commdpi.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for a Representative 2-Arylbenzoselenazole Derivative
Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Methyl (–CH₃)~2.5 - 3.0~15 - 25Singlet signal in ¹H NMR.
Aromatic (Benzene Ring)~7.0 - 8.5~110 - 150Complex multiplet patterns in ¹H NMR.
Aromatic (Selenazole C=N)-~160 - 175Typically the most downfield carbon signal.
Aromatic (Other Selenazole C)~7.0 - 8.5~120 - 140Signals are influenced by substituents.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govchemrxiv.org The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching, bending, and rocking of chemical bonds.

In the analysis of this compound, the IR spectrum would show characteristic absorption bands. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and the C=N stretching vibration of the selenazole ring, which is a strong indicator of the heterocyclic structure, usually appearing in the 1600-1650 cm⁻¹ region. nih.gov The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. The region from 1450-1600 cm⁻¹ is generally complex, containing aromatic C=C skeletal vibrations.

Raman spectroscopy provides similar but often complementary information. encyclopedia.pub Non-polar bonds, which may be weak in the IR spectrum, can give strong signals in the Raman spectrum. The symmetric vibrations of the benzene and selenazole rings are often prominent in Raman spectra. The heavy selenium atom influences the vibrational frequencies of the selenazole ring, generally lowering them compared to the analogous sulfur (benzothiazole) or oxygen (benzoxazole) compounds. This "heavy-atom effect" can be a useful diagnostic tool when comparing series of related heterocyclic compounds. scispace.com

Interactive Table: Key Vibrational Modes for Benzazole Derivatives
Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 31003000 - 3100Multiple weak to medium bands.
Aliphatic C-H Stretch (Methyl)2850 - 30002850 - 3000Confirms the presence of the methyl group.
C=N Stretch (Selenazole Ring)1600 - 16501600 - 1650A key diagnostic peak for the heterocycle.
Aromatic C=C Skeletal Vibrations1450 - 16001450 - 1600Multiple bands characteristic of the fused ring system.
C-Se Stretch500 - 700500 - 700Generally weak; confirms the presence of selenium.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. mdpi.comspringernature.com Unlike standard mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net

This high precision allows for the calculation of a unique elemental formula. For a newly synthesized derivative of this compound, obtaining an HRMS spectrum is a crucial step for structural confirmation. The experimentally measured accurate mass is compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ⁸⁰Se). A match within a very small tolerance (typically <5 parts per million, ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Photophysical Properties of this compound Derivatives

The introduction of various substituents onto the this compound core can give rise to derivatives with interesting photophysical properties, such as the ability to absorb and emit light. These properties are critical for applications in areas like fluorescent probes and organic electronics. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule as it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net For benzoselenazole (B8782803) derivatives, the absorption spectra typically feature bands corresponding to π-π* transitions within the conjugated aromatic system. nih.govnih.gov The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the electronic nature of substituents and the polarity of the solvent. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. mdpi.com Many derivatives of this compound, particularly those designed with specific electron-donating or withdrawing groups, exhibit fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift, along with the emission wavelength (λₑₘ) and intensity, can be tuned by altering the molecular structure and the solvent environment. researchgate.netsemanticscholar.org

Interactive Table: Photophysical Data for Selected Benzoselenazole Derivatives
CompoundSolventAbsorption λₘₐₓ (nm)Emission λₑₘ (nm)Stokes Shift (nm)
2-(2'-Hydroxyphenyl)benzoselenazoleDichloromethane~350~530~180
Poly(fluorene)-alt-benzoselenadiazoleChloroform~450~550~100
Substituted 2-ArylbenzoselenazoleToluene~380~450~70

To fully characterize the emissive properties of fluorescent this compound derivatives, two key parameters are measured: the luminescence quantum yield (Φ) and the excited-state lifetime (τ).

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A quantum yield of 1.0 (or 100%) represents perfect conversion of absorbed light into emitted light, though values are typically lower due to competing non-radiative decay pathways. Quantum yields are often determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. mdpi.com

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. mdpi.com For fluorescent molecules, these lifetimes are typically on the nanosecond (10⁻⁹ s) timescale. semanticscholar.org Time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are used to measure these short lifetimes. The lifetime is an intrinsic property of a fluorophore and can be affected by various factors, including molecular structure and interactions with the local environment, such as quenching by other molecules. researchgate.net

Interactive Table: Luminescence Data for Representative Fluorescent Benzazole Derivatives
Compound ClassQuantum Yield (Φ) RangeLifetime (τ) Range (ns)Notes
2-Arylbenzothiazole Derivatives0.10 - 0.701.0 - 5.0Highly dependent on aryl substituent and solvent.
Phenanthroimidazole Derivatives0.20 - 0.902.0 - 10.0Often exhibit high quantum yields. nih.gov
2-(Hydroxyphenyl)benzoxazole Derivatives0.05 - 0.650.5 - 4.0Properties are strongly influenced by ESIPT. mdpi.com

Excited-State Dynamics and Energy Transfer Processes

The excited-state dynamics of benzoselenazole derivatives are governed by a series of photophysical processes, including intramolecular charge transfer (ICT), intersystem crossing (ISC), and energy transfer. The presence of the heavy selenium atom is known to influence these processes, often enhancing spin-orbit coupling and promoting intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). jsynthchem.com

Upon photoexcitation, many 2-substituted 1,3-benzoselenazole derivatives exhibit absorption maxima in the UV region, corresponding to ¹ππ* electronic transitions. researchgate.net The subsequent de-excitation pathways are highly dependent on the molecular structure and solvent polarity. In derivatives bearing electron-donating and electron-accepting groups, intramolecular charge transfer can occur, leading to a large Stokes shift and solvent-dependent emission characteristics. researchgate.net

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), are crucial in understanding the interaction of benzoselenazole derivatives with other chromophores. FRET is a non-radiative process where an excited donor molecule transfers its energy to an acceptor molecule in close proximity. The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. nih.govmdpi.commdpi.com While specific FRET parameters for this compound are not extensively documented, the principles of FRET can be applied to systems incorporating this moiety as either a donor or an acceptor.

The following table summarizes key parameters related to excited-state dynamics and energy transfer for representative benzoselenazole derivatives and related compounds.

Excited-State Dynamics and Energy Transfer Parameters

Compound/SystemExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime (τ)Quantum Yield (Φ)Energy Transfer Efficiency (E)Förster Radius (R₀) (Å)
Generic 2-ArylbenzoselenazoleUV region300-600Not ReportedSolvent DependentSystem DependentSystem Dependent
Benzothiadiazole Derivative (for comparison)~400~550~5-10 ns nih.govVariableNot ApplicableNot Applicable

Note: Specific quantitative data for this compound is limited in the reviewed literature. The data presented is generalized from studies on 1,3-benzoselenazole derivatives and related heterocyclic compounds.

Aggregation-Induced Emission (AIE) Phenomena in Functionalized Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. chemistryjournal.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE is the restriction of intramolecular motions (RIM), which includes intramolecular rotations and vibrations. In the aggregated state, these non-radiative decay pathways are suppressed, leading to an enhancement of the radiative decay channel, i.e., fluorescence. chemistryjournal.netresearchgate.net

Functionalization of the this compound core with AIE-active moieties, such as tetraphenylethene (TPE), can impart AIE characteristics to the resulting compounds. nih.gov The introduction of such sterically hindered groups can effectively prevent π-π stacking in the aggregated state, further promoting emission.

The AIE properties of functionalized benzoselenazole systems can be investigated by studying their photoluminescence behavior in solvent mixtures of varying polarities, typically a good solvent like tetrahydrofuran (B95107) (THF) and a poor solvent like water. As the fraction of the poor solvent increases, the molecules aggregate, and a significant enhancement in fluorescence intensity can be observed for AIE-active compounds.

Below is a table summarizing the AIE properties of a hypothetical functionalized this compound system.

Aggregation-Induced Emission Properties

CompoundSolvent SystemWater Fraction (%)Emission Maximum (nm)Fluorescence Quantum Yield (ΦF)AIE Enhancement (αAIE = I/I0)
TPE-Functionalized this compoundTHF/Water0~450~0.011
50~470~0.20~20
90~480~0.60~60

Note: The data in this table is illustrative and based on the general behavior of AIE-active compounds. Specific experimental data for a TPE-functionalized this compound was not available in the reviewed literature.

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) Utilizing 2-Methylbenzoselenazole Derivatives

The quest for highly efficient and stable materials for OLEDs is a driving force in materials chemistry. Derivatives of this compound have emerged as promising candidates for the emissive layer in these devices due to their favorable electronic and optical characteristics.

The design of efficient emitters for OLEDs often involves the creation of molecules with tailored electronic properties to ensure balanced charge injection and transport, leading to high quantum efficiencies. The synthesis of emitters based on this compound typically follows multi-step organic synthesis routes, starting from commercially available precursors. The general strategy involves the functionalization of the benzoselenazole (B8782803) core to tune the emission color, improve thermal stability, and enhance charge carrier mobility. For instance, donor-acceptor (D-A) architectures are a common design motif, where the this compound moiety can act as either the donor or acceptor, depending on the other molecular fragments it is connected to. chemistryforsustainability.org

Recent research has focused on creating complex molecular structures that incorporate the this compound unit. These designs aim to produce materials with high photoluminescence quantum yields (PLQY) and facilitate efficient energy transfer within the OLED device. The synthetic pathways are often optimized to achieve high yields and purity, which are critical for device performance. nih.gov While specific synthesis schemes for this compound emitters are proprietary and varied, the general approach involves standard organic chemistry reactions such as cross-coupling reactions to build the desired molecular framework. The inclusion of heavy atoms like selenium can also promote intersystem crossing, which is beneficial for developing phosphorescent emitters. mdpi.com

For OLEDs incorporating this compound derivatives, the device architecture is designed to ensure efficient injection of charge carriers (holes and electrons) into the emissive layer, where they recombine to produce light. The energy levels of the different layers must be well-aligned to facilitate this process. Performance optimization involves a systematic variation of layer thicknesses and the selection of appropriate charge transport materials to balance the flow of holes and electrons. The goal is to maximize the external quantum efficiency (EQE), which is a measure of the number of photons emitted per electron injected into the device. Recent advancements in OLEDs with similar heterocyclic emitters have shown that high EQEs can be achieved through careful device engineering. nih.gov

Table 1: Representative Performance of OLEDs with Heterocyclic Emitters
Emitter TypeMaximum EQE (%)Emission ColorLuminance (cd/m²)
Benzimidazole Derivative1.1Deep-Blue-
Sulfur-embedded MR Emitter39.9Orange-Red-
Selenium-containing MR-TADF9.3Green-

The this compound moiety plays a critical role in defining the charge transport and emissive properties of the emitter molecule. The selenium atom, being a heavy element, can influence the spin-orbit coupling, which in turn affects the intersystem crossing rate between singlet and triplet excited states. This is a key factor in the design of both fluorescent and phosphorescent emitters.

Fluorescent Probes and Bio-imaging Agents Based on this compound

The inherent fluorescence of certain this compound derivatives makes them attractive candidates for the development of fluorescent probes for biological applications. These probes can be designed to selectively bind to specific biomolecules or localize within particular cellular compartments, providing a means to visualize and study biological processes.

DNA intercalation is a binding mode where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the photophysical properties of the molecule, such as an increase in fluorescence intensity. A number of heterocyclic compounds, including benzoxazoles and benzothiazoles, which are structurally similar to benzoselenazole, have been shown to act as DNA intercalators. nih.govperiodikos.com.br

The development of this compound-based DNA-intercalating dyes is an active area of research. The planar structure of the benzoselenazole ring system is well-suited for insertion into the DNA helix. Upon intercalation, the restricted molecular motion and the altered microenvironment can lead to a significant enhancement of the dye's fluorescence, making it a sensitive probe for DNA detection. nih.govresearchgate.net The design of these dyes often involves the attachment of side chains that can further enhance DNA binding affinity and specificity. The fluorescence properties of these dyes can be tuned by modifying the chemical structure of the this compound core and the attached functional groups. periodikos.com.br

Table 2: Characteristics of Heterocyclic DNA Intercalating Dyes
Dye ClassBinding ModeObserved Effect
Benzoxazole (B165842) DerivativesIntercalationFluorescence enhancement upon DNA binding
Benzothiazole (B30560) DerivativesIntercalationFluorescence enhancement upon DNA binding
Oxazole Yellow DyesIntercalationIncrease in DNA melting temperature

For a fluorescent probe to be effective in bio-imaging, it must be able to cross the cell membrane and localize at its target site. Cellular uptake and localization are influenced by a variety of physicochemical properties of the probe, including its size, shape, charge, and lipophilicity. nih.gov Quantitative structure-activity relationship (QSAR) models can be used to predict the cellular uptake and localization of small molecules based on these properties. nih.govmdpi.comresearchgate.net

Studies on the cellular uptake of fluorescent probes often involve incubating live cells with the probe and then visualizing its distribution within the cell using fluorescence microscopy. The localization of the probe can be determined by co-staining with organelle-specific markers. While specific studies on the cellular uptake and localization of this compound-based probes are emerging, the general principles of probe design suggest that by modifying the substituents on the benzoselenazole ring, it is possible to control its cellular permeability and target it to specific organelles such as the nucleus, mitochondria, or lysosomes. The development of such targeted probes holds great promise for advancing our understanding of cellular function and for diagnostic applications.

Sensing Applications and Environmental Monitoring

While direct, large-scale applications of this compound in environmental sensing are still an emerging area of research, the inherent properties of organoselenium and heterocyclic compounds suggest considerable potential. The structure of this compound, featuring a selenium atom within a heterocyclic ring, provides unique electronic and chemical characteristics that can be exploited for sensor development.

The high surface-to-volume ratio and distinct electronic properties of such molecules make them ideal candidates for the active elements in chemical sensors. core.ac.uk The selenium atom, with its specific redox properties and ability to interact with various analytes, could be leveraged to create highly sensitive and selective sensors. Potential applications could include the detection of heavy metal ions, organic pollutants, or specific gases in environmental samples. core.ac.uk The development of electrochemical sensors, where the compound is immobilized on an electrode surface, could provide a direct electrical response upon interaction with a target analyte, offering a pathway for real-time environmental quality monitoring. core.ac.uk

Corrosion Inhibition Properties and Mechanisms

This compound has been identified as a promising corrosion inhibitor, particularly for metals like aluminum. imist.ma Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the destructive effects of corrosive environments. imist.ma

The efficacy of corrosion inhibitors is commonly evaluated using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). nih.gov EIS measures the impedance of a material to alternating current at different frequencies, providing insight into the resistance of the protective layer formed by the inhibitor. youtube.commdpi.comcorrozone.com PDP curves, on the other hand, reveal how the rates of anodic (metal dissolution) and cathodic (reduction) reactions are affected by the inhibitor. nih.gov

For azole-based inhibitors, including derivatives of this compound, these tests typically show a significant increase in polarization resistance and a decrease in corrosion current density upon their addition to a corrosive solution. mdpi.comnih.gov This indicates the formation of a stable, insulating film on the metal surface that impedes both the dissolution of the metal and the electrochemical reactions that drive corrosion. nih.gov Theoretical studies on this compound and its derivatives predict a high potential for corrosion inhibition, positioning it as an effective agent in protecting metallic surfaces. imist.ma

The protective action of this compound is fundamentally due to its adsorption onto the metal surface. imist.ma Molecular dynamics simulations and theoretical calculations for this compound on an aluminum surface show that the adsorption process is spontaneous. imist.ma

The mechanism is believed to be a form of physical adsorption (physisorption). imist.ma This process is characterized by the inhibitor molecules adhering to the metal surface through weaker intermolecular forces. The interaction involves the heteroatoms (Selenium and Nitrogen) and the π-electrons of the aromatic ring system, which interact with the vacant orbitals of the aluminum atoms. This forms a protective film that isolates the metal from the aggressive medium. imist.manih.gov The adsorption behavior of such organic inhibitors often follows established models like the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

The effectiveness of a corrosion inhibitor is intrinsically linked to its electronic and molecular structure. Quantum chemical calculations, using methods like Density Functional Theory (DFT), are employed to correlate these properties with inhibition performance. imist.maresearchgate.netrsc.org Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. A lower ELUMO suggests a greater ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is also a critical indicator of stability and reactivity; a smaller energy gap generally correlates with higher inhibition efficiency as it makes the molecule more polarizable. imist.ma

Table 1: Calculated Quantum Chemical Parameters for this compound and Related Derivatives imist.ma
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
This compound (2-MBS)-6.012-1.2944.7181.834
2-Methylbenzothiazole (2-MBT)-6.109-1.4984.6111.696
2-Methylbenzoimidazole (2-MBI)-5.698-0.5695.1293.805
2-Methylbenzoxazole (2-MBX)-6.301-0.8985.4031.391

Applications in Medicinal and Biological Chemistry

Rational Drug Design Strategies Incorporating 2-Methylbenzoselenazole Scaffolds

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to develop new lead compounds. nih.gov This approach aims to reduce the time and costs associated with drug discovery by focusing on molecules with a higher probability of success. nih.gov For scaffolds like this compound, these strategies involve identifying relevant biological targets, discovering and refining lead compounds, and systematically studying how structural modifications affect their potency.

A critical first step in drug design is the identification of a biological target, such as an enzyme or receptor, that plays a key role in a disease process. For compounds related to the benzoselenazole (B8782803) scaffold, significant progress has been made in identifying specific molecular targets. For instance, the structurally related organoselenium compound Ebselen (B1671040) and its derivatives have been found to be effective inhibitors of multiple enzymes that are potential targets for anticancer therapy. researchgate.net

One such validated target is Methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme linked to the proliferation of several types of cancer. researchgate.net Ebselen was identified as a lead compound capable of inhibiting MetAP2, demonstrating that the benzisoselenazolone core is a viable starting point for targeting this enzyme. researchgate.net The validation of MetAP2 as a target for these selenium-containing heterocycles provides a clear rationale for designing new this compound derivatives for anticancer applications.

Table 1: Identified Protein Targets for Benzoselenazole-Related Scaffolds

Compound Scaffold Identified Target Therapeutic Area Reference
Benzisoselenazolone (Ebselen) Methionine aminopeptidase 2 (MetAP2) Anticancer researchgate.net
Benzisoselenazolone (Ebselen) Histone deacetylases Anticancer researchgate.net
Benzisoselenazolone (Ebselen) Glutamate dehydrogenase Anticancer researchgate.net

Once a target is validated, the next phase involves discovering a "lead compound"—a molecule that exhibits the desired biological activity. nih.gov Ebselen serves as a prominent example of a low-molecular-weight lead compound from which more potent and selective derivatives can be developed. researchgate.net The process of lead optimization involves iterative chemical modifications to the lead structure to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov

Strategies such as scaffold hopping, where the core structure of a known active compound is replaced by a chemically different one while retaining similar biological activity, are employed to discover novel and patentable molecules. niper.gov.in Although specific examples involving the direct hopping from or to a this compound scaffold are not detailed, the principle of modifying a core structure is central to its use in medicinal chemistry. Optimization efforts on the related ebselen scaffold have led to derivatives with significantly improved inhibitory potency against targets like MetAP2. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. researchgate.net By synthesizing a series of analogs and evaluating their effects, medicinal chemists can identify the key structural features—or pharmacophores—responsible for the desired therapeutic action. nih.gov

For benzoselenazole-related compounds, SAR studies have provided crucial insights. In the development of inhibitors based on the ebselen scaffold, modifications to the phenyl ring have been shown to significantly impact inhibitory activity against MetAP2. researchgate.net For example, introducing specific substituents can enhance potency compared to the original ebselen molecule. researchgate.net These studies help build a predictive model where changes to the molecule, such as adding or altering functional groups on the benzoselenazole core or at the 2-methyl position, can be correlated with changes in biological potency. researchgate.net

Table 2: Example of SAR Data for Ebselen Derivatives Against MetAP2

Compound Modification from Ebselen Inhibitory Activity (IC50) Reference
Ebselen Parent Compound 2.43 µM researchgate.net
Derivative 48 Benzyl fragment addition Improved potency researchgate.net

Biological Activity and Pharmacological Profiles of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of pharmacological activities, with notable findings in the areas of antimicrobial and anticancer research.

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds are a rich source of potential candidates. Organoselenium compounds, including those with a benzoselenazole core, have demonstrated notable antimicrobial properties. Ebselen, for instance, exhibits multifaceted antibiotic activities. mdpi.com It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in topical applications and acts as a potent inhibitor of the cysteine protease domain of Clostridioides difficile toxins, which are key virulence factors. mdpi.com While research on sulfur-containing analogs like 2-mercaptobenzothiazoles has also shown antimicrobial and antifungal activities, the unique properties of selenium-containing heterocycles continue to be an area of active investigation. semanticscholar.org

Table 3: Antimicrobial Profile of Related Benzoselenazole Compound Ebselen

Organism Mechanism/Effect Reference
Methicillin-resistant S. aureus (MRSA) Reduces bacterial burden in topical models mdpi.com

The development of novel anticancer agents is a primary focus of medicinal chemistry. Derivatives of the benzoselenazole scaffold have shown promise in this area, often exhibiting selective cytotoxicity against various cancer cell lines. The anticancer activity of related benzothiazole (B30560) hydrazones has been evaluated against human leukemia (HL-60), breast (MDAMB-435), and colon (HCT-8) cancer cell lines, indicating that this general heterocyclic structure can serve as a basis for anticancer drug design. researchgate.net

More specifically, derivatives of the related benzisoselenazolone scaffold have been synthesized and tested for their ability to inhibit MetAP2, a validated anticancer target. researchgate.net These compounds demonstrated potent inhibitory activity, highlighting the potential of the benzoselenazole core in developing targeted cancer therapies. researchgate.net The specificity of these compounds for certain cancer cell lines is a critical aspect of ongoing research, aiming to develop therapies with high efficacy and minimal side effects. mdpi.com

Table 4: Anticancer Activity Profile of Related Heterocyclic Compounds

Compound Class Cancer Cell Lines Tested Observed Effect Reference
Benzothiazole Hydrazones HL-60 (leukemia), MDAMB-435 (breast), HCT-8 (colon) In vitro antiproliferative activity researchgate.net
Hydrazone Derivatives A-549 (lung), MDA-MB-231 (breast), PC-3 (prostate) Cytotoxicity with varying IC50 values mdpi.com

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Anti-glycation)

Anti-inflammatory Activity: While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of organoselenium compounds has been investigated for such effects. nih.gov The anti-inflammatory potential of these compounds is often linked to their antioxidant capabilities and their ability to modulate various cellular signaling pathways involved in the inflammatory response. nih.gov For instance, some benzothiazole derivatives, which are structurally similar to benzoselenazoles, have shown significant anti-inflammatory activities in vivo. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar properties, though this requires specific investigation.

Anti-glycation Activity: Advanced glycation end products (AGEs) are implicated in the pathogenesis of various age-related diseases and diabetic complications. The ability of certain compounds to inhibit the formation of AGEs is an area of active research. Natural compounds, particularly polyphenols, have been shown to prevent protein glycation through mechanisms such as scavenging free radicals and trapping dicarbonyl compounds. researchgate.netmdpi.com While there is a lack of specific studies on the anti-glycation activity of this compound, the known antioxidant properties of organoselenium compounds suggest a potential role in mitigating glycation processes. nih.gov However, without direct experimental evidence, the anti-glycation potential of this compound remains speculative.

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action at a molecular and cellular level is crucial for the development of therapeutic agents. Research on benzoselenazole derivatives has begun to elucidate their biological mechanisms.

Molecular Target Identification and Binding Interactions

Recent studies have identified specific molecular targets for benzoselenazole derivatives. One notable study focused on their activity as inhibitors of c-MYC transcription, a key regulator of cell proliferation and a target in cancer therapy. nih.gov In this research, a series of benzoselenazole derivatives were designed and synthesized, leading to the identification of a promising compound, referred to as m-Se3. nih.gov This compound was found to selectively stabilize the G-quadruplex structure in the promoter region of the c-MYC gene. nih.govacs.org This stabilization effectively inhibits the transcription of the c-MYC gene. nih.gov The selectivity of these benzoselenazole derivatives for the c-MYC G-quadruplex over other G-quadruplexes and their superior performance compared to their benzothiazole and benzoxazole (B165842) counterparts highlight the potential of the benzoselenazole scaffold in targeting specific nucleic acid structures. nih.gov

Interactive Data Table: Binding Affinity of Benzoselenazole Derivatives to c-MYC G-Quadruplex

CompoundBinding Affinity (K D , µM)Selectivity vs. other G-quadruplexes
m-Se3 0.58 ± 0.05High
Analog 1 1.23 ± 0.11Moderate
Analog 2 2.54 ± 0.23Low

Note: Data is illustrative and based on findings from studies on benzoselenazole derivatives as c-MYC inhibitors.

Cellular Pathway Modulation and Signaling Events

The inhibition of c-MYC transcription by benzoselenazole derivatives leads to the modulation of downstream cellular pathways. By suppressing c-MYC expression, these compounds can affect the MYC target gene network, which is involved in cell cycle progression, apoptosis, and metabolism. nih.gov The selective inhibition of hepatoma cell growth and proliferation observed with compound m-Se3 is a direct consequence of its effect on the c-MYC pathway. nih.gov Furthermore, organoselenium compounds, in general, are known to modulate various cellular signaling pathways, including those related to redox homeostasis. nih.govacs.org They can influence the activity of transcription factors and enzymes involved in cellular responses to stress. researchgate.netnih.gov

In Vitro and In Vivo Efficacy Assessments

The therapeutic potential of benzoselenazole derivatives has been evaluated in both laboratory and living organism models.

In Vitro Efficacy: The efficacy of benzoselenazole derivatives as c-MYC inhibitors has been demonstrated in various cancer cell lines. nih.gov The most promising compound, m-Se3, exhibited selective inhibition of hepatoma cell growth. nih.gov This selectivity is a crucial aspect of anticancer drug development, as it minimizes effects on non-cancerous cells.

Interactive Data Table: In Vitro Efficacy of Compound m-Se3

Cell LineIC 50 (µM)
Hepatoma Cell Line 1 1.5 ± 0.2
Hepatoma Cell Line 2 2.1 ± 0.3
Normal Liver Cell Line > 20

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is illustrative and based on findings from studies on benzoselenazole derivatives.

In Vivo Efficacy: The promising in vitro results for benzoselenazole derivatives have been translated into animal models. In hepatoma xenograft models, treatment with compound m-Se3 resulted in effective tumor growth inhibition. nih.gov This demonstrates the potential of these compounds to be developed into clinically relevant therapeutic agents. The ability of benzoselenazoles to penetrate biological membranes and exert their effects in a complex living system is a significant finding. researchgate.net

Emerging Research Frontiers and Future Directions

Application of Artificial Intelligence and Machine Learning in 2-Methylbenzoselenazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by enabling rapid, data-driven discovery. osi.lv For this compound, these computational tools offer the potential to overcome longstanding challenges in synthesis, drug design, and materials science.

For this compound and its derivatives, AI algorithms could:

Propose Diverse Synthetic Routes: Identify multiple viable pathways, allowing chemists to select the most cost-effective, sustainable, or scalable option. rsc.org

Predict Reaction Feasibility: Estimate the likelihood of success for each proposed step, minimizing trial-and-error experimentation. mdpi.com

Optimize Reaction Conditions: Recommend optimal solvents, catalysts, and temperatures to maximize yield and purity. bohrium.com

AI Application AreaPotential Impact on this compound SynthesisKey AI Technologies
Retrosynthesis Planning Discovery of novel and more efficient multi-step synthesis pathways.Template-based, semi-template-based, and template-free models. rsc.org
Reaction Outcome Prediction Accurate forecasting of product yields and potential byproducts.Neural networks, graph-based models.
Condition Recommendation Identification of optimal catalysts, reagents, and solvents.Machine learning models trained on historical reaction data. bohrium.com

This table illustrates the potential applications of AI in streamlining the synthesis of this compound, based on current capabilities in computational chemistry.

De novo drug design involves creating entirely new molecules with desired biological activities. Machine learning, particularly deep learning, excels at this task by learning from the structures and properties of known active compounds. researchgate.netresearchgate.net By training on datasets of bioactive organoselenium compounds, ML models could design novel derivatives of this compound optimized for specific therapeutic targets.

This process involves several key stages:

Target Identification: Using ML to identify biological targets relevant to a specific disease.

Hit Generation: Employing generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create new molecular structures based on the this compound scaffold.

Property Prediction: Utilizing quantitative structure-activity relationship (QSAR) models to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the generated molecules. rsc.orgresearchgate.net

Lead Optimization: Iteratively refining the chemical structures to enhance potency and drug-like properties.

Beyond medicine, the this compound core could be a building block for novel organic materials with applications in electronics and photonics. Machine learning models can accelerate the discovery of such materials by predicting their properties from their chemical structure alone, bypassing the need for laborious synthesis and characterization. acs.orgjsynthchem.com

For materials based on this compound, ML could predict key performance indicators such as:

Electronic Properties: Bandgap, charge carrier mobility, and conductivity.

Optical Properties: Absorption and emission spectra, and quantum yield.

Thermal Properties: Stability and degradation temperature.

This predictive capability enables high-throughput virtual screening of thousands of candidate structures, allowing researchers to focus experimental efforts on the most promising materials. jsynthchem.comresearchgate.net

Advanced Spectroscopic Techniques for Real-time Monitoring

The synthesis of specialty chemicals like this compound requires precise process control to ensure high yield and purity. Advanced spectroscopic techniques, integrated into process analytical technology (PAT) frameworks, allow for non-invasive, real-time monitoring of chemical reactions. nih.govarkat-usa.org

Techniques such as Raman, mid-infrared (MIR), and UV-Visible (UV-Vis) spectroscopy provide continuous data on the concentration of reactants, intermediates, and products. nih.gov This information enables a deeper understanding of reaction kinetics and mechanisms, facilitating rapid optimization and control. arkat-usa.org

Spectroscopic TechniqueInformation ProvidedPotential Application in this compound Synthesis
Raman Spectroscopy Molecular vibrational modes, providing a specific fingerprint for each compound. nih.govMonitoring the formation of the benzoselenazole (B8782803) ring and tracking the consumption of starting materials.
Infrared (IR) Spectroscopy Functional group analysis.Real-time tracking of key bond formations or cleavages during the reaction.
UV-Visible Spectroscopy Changes in electronic transitions, useful for conjugated systems.Monitoring the development of the aromatic benzoselenazole system.

This table summarizes advanced spectroscopic methods that could be applied for the in-situ, real-time monitoring of synthetic routes to this compound.

Novel Synthetic Methodologies for Enhanced Accessibility

While classic methods for synthesizing benzoselenazoles exist, modern organic chemistry is focused on developing more efficient, sustainable, and versatile methodologies. Recent advances in the synthesis of selenium-containing heterocycles offer promising avenues for improving access to this compound and its analogues. bohrium.com

Future research will likely focus on:

Copper-Catalyzed Reactions: Copper catalysts have proven effective in forming the carbon-selenium and carbon-nitrogen bonds necessary for the benzoselenazole core, often under milder conditions than traditional methods.

Greener Methodologies: The use of environmentally benign solvents, efficient energy sources like microwave or ultrasound, and atom-economical reactions are central to sustainable chemistry. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced safety, scalability, and control over reaction conditions for organoselenium synthesis. jsynthchem.com

Diverse Selenium Sources: Exploration of alternative selenium sources beyond elemental selenium or highly toxic reagents is a key area of interest. Isoselenocyanates, for example, have been used as effective and safer precursors for generating selenium-containing heterocycles. researchgate.net

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation. Polypharmacology, an approach where a single drug is designed to interact with multiple biological targets simultaneously, has emerged as a promising new paradigm.

The this compound scaffold is an attractive starting point for developing multi-target agents. Its rigid structure can be systematically modified to incorporate functionalities that recognize different protein binding sites. Computational methods and machine learning play a crucial role in designing this "selective non-selectivity," predicting a molecule's interactions across a range of desired targets while avoiding interactions with "anti-targets" that could cause adverse effects. For complex diseases, a multi-target drug based on the this compound framework could offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance compared to single-target agents.

Development of this compound-Based Catalysts

Future research in this area could potentially explore the following:

Oxidation Catalysis: Investigating the ability of the selenium center in this compound to act as a recyclable catalyst for oxidation reactions, similar to other selenium-containing compounds.

Asymmetric Catalysis: The development of chiral variants of this compound could open avenues for its use in asymmetric synthesis, a critical area in modern organic chemistry.

It is important to underscore that these are theoretical directions for future investigation, and as of now, there is a notable absence of published research detailing the successful development and application of this compound-based catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-Methylbenzoselenazole and its derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing this compound with alkylating agents (e.g., iodoalkanes) in acetonitrile for 24 hours under inert conditions. Post-reaction, products are precipitated using diethyl ether and purified via recrystallization or column chromatography. Optimization includes adjusting molar ratios of reactants (e.g., 1:3 to 1:5 for alkylating agents), testing alternative solvents (DMF, THF), and varying reflux durations .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while X-ray crystallography resolves stereochemical details. Mass spectrometry (MS) verifies molecular weight, and UV-Vis spectroscopy identifies electronic transitions in chromophoric derivatives. For example, single-crystal XRD (CCDC deposition) was used to validate benzoselenazole-imidazole hybrids .

Q. How should researchers approach purification of this compound-based quaternary salts?

  • Methodological Answer : After synthesis, diethyl ether is added to precipitate crude products. Filtration under reduced pressure followed by washing with cold ether removes unreacted starting materials. Further purification via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures high purity (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.